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Executive Summary
Dibromoacetic acid (DBA), a common disinfection byproduct in drinking water, has been the

subject of extensive toxicological evaluation. In vivo studies in rodent models have

demonstrated a range of adverse health effects, including carcinogenicity, reproductive and

developmental toxicity, and organ-specific damage, particularly to the liver and testes.

Mechanistic studies have implicated oxidative stress and the activation of specific signaling

pathways as key events in DBA-induced toxicity. This technical guide provides a

comprehensive overview of the in vivo toxicological profile of DBA, with a focus on quantitative

data, detailed experimental methodologies, and the elucidation of molecular mechanisms.

Introduction
Dibromoacetic acid is formed during water disinfection processes, such as chlorination, when

disinfectants react with natural organic matter in the presence of bromide ions[1][2]. Its

widespread presence in drinking water has raised concerns about potential human health risks,

prompting extensive toxicological investigation[1][3][4]. This document synthesizes the current

state of knowledge on the in vivo effects of DBA, providing a critical resource for researchers

and professionals in toxicology and drug development.
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Following oral administration in F344 rats, dibromoacetic acid is rapidly absorbed from the

gastrointestinal tract, with maximum blood concentrations reached within one hour. The oral

bioavailability in male F344/N rats is approximately 30%, with significant first-pass metabolism

in the liver. DBA can cross the placenta and has been detected in fetal plasma, placental

tissue, and amniotic fluid. The primary route of metabolism is through a glutathione S-

transferase-zeta (GST-zeta) catalyzed process in the liver, yielding glyoxylate. Glyoxylate is

further metabolized to glycolate, oxalate, glycine, and carbon dioxide.

Acute, Subchronic, and Chronic Toxicity
Acute Toxicity
The oral median lethal dose (LD50) of dibromoacetic acid in rats is reported to be 1737 mg/kg

body weight. Clinical signs of acute toxicity include excessive drinking, hypomobility, labored

breathing, diarrhea, and ataxia.

Subchronic and Chronic Toxicity
Repeated exposure to DBA in drinking water induces a range of toxic effects in both rats and

mice. Key findings from subchronic and chronic studies are summarized in the tables below.

Table 1: Summary of Subchronic Toxicity Studies of Dibromoacetic Acid in Rodents
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Species/Str
ain

Route Duration

Dose
Levels
(mg/L in
drinking
water)

Key
Findings

Reference

F344/N Rats
Drinking

Water
2 weeks

0, 125, 250,

500, 1,000,

2,000

No adverse

effects on

survival or

body weight.

Average daily

doses ranged

from 17 to

270 mg/kg.

B6C3F1 Mice
Drinking

Water
2 weeks

0, 125, 250,

500, 1,000,

2,000

No adverse

effects on

survival or

body weight.

Average daily

doses ranged

from 22 to

370 mg/kg.

F344/N Rats
Drinking

Water
3 months

0, 125, 250,

500, 1,000,

2,000

Increased

liver weights;

hepatocellula

r cytoplasmic

vacuolization.

Delayed

spermiation

and atypical

residual

bodies in

males;

atrophy of

germinal

epithelium.
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B6C3F1 Mice
Drinking

Water
3 months

0, 125, 250,

500, 1,000,

2,000

Increased

severity of

hepatocellula

r cytoplasmic

vacuolization.

Delayed

spermiation

and atypical

residual

bodies in

males.

BALB/c Mice Oral Gavage 28 days
0, 1.25, 5, 20

mg/kg/day

Hepatotoxicit

y: histological

changes,

increased

serum ALT

and AST,

hepatic

glycogen

accumulation.

Sprague-

Dawley Rats

(weanling)

Intragastric 4 weeks
0, 20, 50, 125

mg/kg

Neurotoxicity:

varying

degrees of

changes in

Morris water

maze test.

Table 2: Summary of Chronic Toxicity and Carcinogenicity Studies of Dibromoacetic Acid in

Rodents
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Species/Str
ain

Route Duration

Dose
Levels
(mg/L in
drinking
water)

Key
Findings

Reference

F344/N Rats
Drinking

Water
2 years

0, 50, 500,

1,000

Increased

incidence of

mononuclear

cell leukemia.

Increased

incidence of

abdominal

cavity

mesotheliom

as.

B6C3F1 Mice
Drinking

Water
2 years

0, 50, 500,

1,000

Clear

evidence of

carcinogenic

activity.

Increased

incidences of

hepatocellula

r neoplasms

(adenoma or

carcinoma)

and

hepatoblasto

ma (males).

Increased

incidences of

lung

neoplasms

(alveolar/bron

chiolar

adenoma or

carcinoma).
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Carcinogenicity
Dibromoacetic acid is classified as a carcinogen in rodents. Two-year drinking water studies

conducted by the National Toxicology Program (NTP) provided clear evidence of carcinogenic

activity in mice and some evidence in rats. In male and female B6C3F1 mice, DBA exposure

led to a significant increase in the incidence of hepatocellular adenoma and carcinoma, with

hepatoblastomas also observed in males. The increase in hepatocellular neoplasms was

significant even at the lowest dose of 50 mg/L. In male mice, an increase in lung neoplasms

was also considered exposure-related. In F344/N rats, there was an increased incidence of

mononuclear cell leukemia, which may have been related to DBA exposure, and an increased

incidence of mesothelioma in the abdominal cavity.

Genotoxicity
Dibromoacetic acid has demonstrated genotoxic potential in several in vivo and in vitro

assays. It was mutagenic in Salmonella typhimurium strain TA100, both with and without

metabolic activation. In vivo, DBA induced chromosomal damage in the mouse bone-marrow

micronucleus assay. Mechanistically, DBA has been shown to cause DNA damage secondary

to oxidative stress, as indicated by increased levels of 8-hydroxydeoxyguanosine (8-OHdG)

adducts in the liver of mice. It also induced DNA strand breaks in human lymphoblast cell lines

and DNA damage in Chinese hamster ovary cells.

Reproductive and Developmental Toxicity
DBA is a reproductive and developmental toxicant, with the male reproductive system being a

primary target.

Table 3: Summary of Reproductive and Developmental Toxicity of Dibromoacetic Acid in

Rodents
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Species/Str
ain

Route Duration
Dose
Levels

Key
Findings

Reference

Male Rats Gavage Up to 79 days
0, 2, 10, 50

mg/kg/day

Delayed or

altered

spermiation

at ≥10

mg/kg/day.

NOAEL for

reproductive

effects was 2

mg/kg/day.

Crl:CD Rats Drinking

Water

2 generations 0, 50, 250,

650 ppm

Reduced

water and

feed

consumption,

body weight

gain, and pup

body weights

at ≥250 ppm.

Altered

sperm

production

and

epididymal

changes in

males at

≥250 ppm.

Unilateral

epididymal

malformation

s in F1 males

at 650 ppm.

NOAEL for

reproductive/

development

al toxicity was
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at least 50

ppm.

F344 Rats

(pregnant)
Gavage

Gestation

Days 6-10

100 or 140

mg/kg (0.46

or 0.64

mmol/kg)

Significantly

increased

incidences of

eye

malformation

s

(microphthal

mia or

anophthalmia

).

Mechanistic Insights: Oxidative Stress and
Signaling Pathways
Oxidative Stress
A significant body of evidence points to oxidative stress as a key mechanism in DBA-induced

toxicity. In vivo studies in mice have demonstrated that DBA administration leads to:

Increased levels of malondialdehyde (MDA) and reactive oxygen species (ROS) in the liver.

Elevated levels of advanced oxidative protein products (AOPPs) in the serum.

Decreased levels of glutathione (GSH) in the liver.

Increased formation of 8-hydroxydeoxyguanosine (8-OHdG) adducts in liver nuclear DNA,

indicating oxidative DNA damage.

Signaling Pathways
DBA has been shown to induce hepatotoxicity in mice through the activation of the Toll-like

receptor 4 (TLR4) signaling pathway. This activation leads to a downstream inflammatory

cascade.
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DBA-induced activation of the TLR4 signaling pathway.

DBA exposure has also been linked to the activation of the mitogen-activated protein kinase

(MAPK) signaling pathways, including p38 MAPK and c-Jun N-terminal kinase (JNK), which are

involved in cellular responses to stress. In vitro studies have further shown that DBA can

induce apoptosis in T-cells through the activation of MAPK signaling cascades.
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Activation of MAPK signaling pathways by DBA.

Experimental Protocols
Two-Year Bioassay in Rats and Mice (NTP, 2007)

Test Substance: Dibromoacetic acid (>99% pure).

Animal Model: Male and female F344/N rats and B6C3F1 mice.

Administration: Drinking water, ad libitum.

Dose Levels: 0, 50, 500, and 1,000 mg/L.
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Duration: 104-105 weeks.

Observations: Survival, body weights, water consumption, clinical signs, and complete

histopathological examination of a comprehensive list of tissues from all animals.

Statistical Analysis: Survival data were analyzed using life table methods. The incidences of

neoplasms and nonneoplastic lesions were analyzed using the poly-k test.

Hepatotoxicity Study in Mice (Gong et al., 2019)
Test Substance: Dibromoacetic acid (purity 99%).

Animal Model: Male BALB/c mice.

Administration: Oral gavage.

Dose Levels: 0, 1.25, 5, and 20 mg/kg body weight.

Duration: 28 days.

Endpoints:

Hepatotoxicity: Serum levels of alanine aminotransferase (ALT) and aspartate

aminotransferase (AST), liver histopathology (H&E staining), and hepatic glycogen

content.

Oxidative Stress: Malondialdehyde (MDA), reactive oxygen species (ROS), and

glutathione (GSH) levels in the liver; advanced oxidative protein products (AOPPs) in

serum.

Inflammation and Signaling: Hepatic mRNA levels of TNF-α, IL-6, IL-1β, and NF-κB;

protein levels of TLR4, MyD88, TRAF6, IκB-α, NF-κB p65, and phosphorylation of p38

MAPK and JNK.

Statistical Analysis: One-way analysis of variance (ANOVA) followed by Dunnett's test.
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Two-Generation Reproductive Toxicity Study in Rats
(Christian et al., 2001)

Test Substance: Dibromoacetic acid.

Animal Model: Crl:CD(SD)IGS BR rats (30/sex/group).

Administration: Drinking water.

Dose Levels: 0, 50, 250, and 650 ppm.

Study Design: Two-generation study with P and F1 generations.

Endpoints: Viability, clinical signs, water and feed consumption, body and organ weights,

histopathology, and a full range of reproductive parameters including mating, fertility,

gestation duration, litter size, and pup viability. Sperm parameters and sexual maturation

were also assessed.

Statistical Analysis: Data were analyzed for homogeneity of variance and then by parametric

or non-parametric ANOVA as appropriate.

Conclusion
The in vivo toxicological profile of dibromoacetic acid is characterized by multi-organ toxicity,

with the liver, testes, and hematopoietic system being prominent targets. DBA is a rodent

carcinogen and a reproductive and developmental toxicant. The underlying mechanisms of

toxicity are closely linked to the induction of oxidative stress and the subsequent activation of

inflammatory and stress-response signaling pathways, including the TLR4 and MAPK

pathways. The comprehensive data presented in this guide underscore the importance of

continued monitoring and regulation of DBA levels in drinking water to mitigate potential human

health risks. This information serves as a critical foundation for further mechanistic research

and for the risk assessment of disinfection byproducts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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